molecular formula C12H14O2 B13347225 Rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid

Rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13347225
M. Wt: 190.24 g/mol
InChI Key: SALSHFOAPVYIEB-WDEREUQCSA-N
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Description

Rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties. This compound features a cyclopropane ring substituted with a 4-ethylphenyl group and a carboxylic acid group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the 4-Ethylphenyl Group: This step may involve Friedel-Crafts alkylation or other aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different functional groups, such as aldehydes or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring’s strain can also make it reactive towards certain chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the 4-ethylphenyl group, making it less hydrophobic.

    Phenylcyclopropane-1-carboxylic acid: Similar structure but without the ethyl group, affecting its steric and electronic properties.

Uniqueness

Rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both the 4-ethylphenyl and carboxylic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-2-8-3-5-9(6-4-8)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14)/t10-,11+/m0/s1

InChI Key

SALSHFOAPVYIEB-WDEREUQCSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C2CC2C(=O)O

Origin of Product

United States

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